4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C18H27NO3S It is a morpholine derivative, characterized by the presence of a sulfonyl group attached to a cyclohexylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-cyclohexylphenyl with a sulfonyl chloride reagent under basic conditions. This reaction forms the sulfonyl intermediate.
Morpholine Derivatization: The sulfonyl intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexylphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Cyclohexylphenyl)sulfonyl]morpholine
- 2,6-Dimethylmorpholine
- 4-Cyclohexylphenylsulfonyl chloride
Comparison
4-[(4-Cyclohexylphenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of both the sulfonyl and morpholine groups, which confer distinct chemical and biological properties. Compared to 4-[(4-Cyclohexylphenyl)sulfonyl]morpholine, the addition of the 2,6-dimethyl groups enhances its steric properties and potentially its reactivity. The compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h8-11,14-16H,3-7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWOAWBMDYYGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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